cis-Clopidogrel-MP derivative-13C,d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

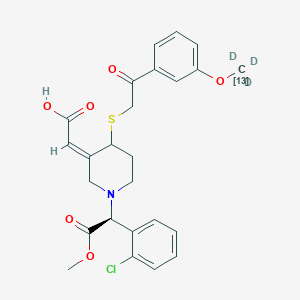

cis-Clopidogrel-MP Derivative-13C,d3: is a stable isotope-labeled derivative of clopidogrel, a widely used antiplatelet medication. This compound is specifically labeled with carbon-13 and deuterium, making it valuable for research purposes, particularly in pharmacokinetics and metabolism studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-Clopidogrel-MP Derivative-13C,d3 involves several steps, starting with the precursor clopidogrel. The key steps include:

Isotope Labeling: Incorporation of carbon-13 and deuterium into the clopidogrel molecule.

Chemical Modifications: Specific reactions to introduce the desired isotopic labels while maintaining the structural integrity of the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, ensuring high purity and consistency. The process is carried out under controlled conditions to achieve the desired isotopic enrichment.

Types of Reactions:

Oxidation: Conversion of functional groups to more oxidized forms.

Reduction: Reduction of specific functional groups to achieve desired properties.

Substitution: Replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and alcohols.

Reduction Products: Alcohols, amines, and aldehydes.

Substitution Products: Derivatives with altered functional groups.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

The cis-Clopidogrel-MP derivative-13C,d3 is utilized in pharmacokinetic studies to trace the metabolic pathways of clopidogrel and its active metabolites. The stable isotopes allow researchers to monitor how the drug is processed in biological systems without altering its behavior.

Case Study Example :

A study demonstrated the use of LC-MS/MS techniques to simultaneously quantify clopidogrel and its metabolites in plasma samples from patients with coronary artery disease (CAD). The incorporation of this compound as an internal standard improved the accuracy and reliability of the measurements, facilitating better understanding of drug metabolism and patient response .

Metabolic Pathway Analysis

Stable isotope labeling with compounds like this compound enables detailed investigations into metabolic pathways. Researchers can track the fate of clopidogrel in vivo, providing insights into how genetic variations affect drug metabolism.

Research Findings :

Studies have shown that variations in the CYP2C19 gene can lead to reduced production of the active metabolite of clopidogrel, which is crucial for its therapeutic effect. Using isotope-labeled derivatives helps elucidate these metabolic differences among individuals .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for developing and validating quantitative assays. Its unique isotopic signature allows for precise quantification in complex biological matrices.

Method Development :

An innovative LC-MS/MS method was developed to quantify clopidogrel, 2-Oxo-clopidogrel, and the active metabolite using this derivative as an internal standard. This method showed high linearity and precision across various concentrations, confirming its applicability in clinical settings .

Data Tables

| Application Area | Description | Key Findings/Methods |

|---|---|---|

| Pharmacokinetics | Tracing drug metabolism | LC-MS/MS analysis in CAD patients |

| Metabolic Pathways | Understanding individual variations | Genetic impact on clopidogrel efficacy |

| Analytical Chemistry | Internal standard for assays | High precision LC-MS/MS validation |

Mecanismo De Acción

Mechanism of Action: Clopidogrel works by inhibiting platelet aggregation. It is a prodrug that requires metabolic activation to produce its active metabolite, which then irreversibly binds to the P2Y12 receptor on platelets, preventing ADP-mediated activation and aggregation.

Molecular Targets and Pathways: The primary molecular target is the P2Y12 receptor on platelets. The pathways involved include the ADP signaling pathway and the coagulation cascade.

Comparación Con Compuestos Similares

Clopidogrel: The unlabelled form of the compound.

Prasugrel: Another antiplatelet medication with a similar mechanism of action.

Ticagrelor: A reversible P2Y12 receptor antagonist.

Uniqueness: cis-Clopidogrel-MP Derivative-13C,d3 is unique due to its isotopic labeling, which allows for detailed metabolic studies that are not possible with the unlabelled compound. This makes it a valuable tool in both research and clinical settings.

Actividad Biológica

Cis-Clopidogrel-MP derivative-13C,d3 is a deuterium-labeled derivative of the active metabolite of Clopidogrel, a widely used antiplatelet medication. This compound has gained attention for its potential applications in pharmacokinetic studies and its role in understanding the biological mechanisms of Clopidogrel's action. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C24¹³C23D3ClNO6S

- Molecular Weight : 508.01 g/mol

- CAS Number : 1122047-98-6

Clopidogrel functions as an irreversible antagonist of the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. The active metabolite formed from Clopidogrel is crucial for its antiplatelet effects. The cis-Clopidogrel-MP derivative specifically enhances the understanding of these metabolic pathways due to its stable isotope labeling, which aids in tracing metabolic processes in vivo.

In Vitro Studies

Research indicates that the active metabolite of Clopidogrel exhibits significant biological activities, including:

- Inhibition of Platelet Aggregation : The IC50 for the inhibition of ADP-induced platelet aggregation has been reported at approximately 1.8 µM, demonstrating potent antiplatelet activity .

- Binding Affinity : The compound irreversibly inhibits the binding of ADP to its receptor, which is critical for platelet activation and aggregation .

Pharmacokinetics

A study demonstrated that this compound can be effectively utilized to analyze pharmacokinetic interactions involving Clopidogrel. The extraction efficiency for this compound was evaluated across various concentrations, confirming reliable quantification methods for plasma samples .

Pharmacogenetic Implications

A notable case study investigated the impact of genetic variations in CYP2C19 on the efficacy of Clopidogrel. Individuals with loss-of-function alleles showed reduced generation of active metabolites, leading to diminished antiplatelet effects . This highlights the importance of considering genetic factors when evaluating the biological activity of Clopidogrel derivatives.

Clinical Relevance

In a clinical context, patients undergoing percutaneous coronary intervention (PCI) exhibited varying responses to Clopidogrel based on their CYP2C19 genotype. Those with poor metabolizer status had significantly higher rates of adverse cardiovascular events, underscoring the relevance of understanding individual responses to this compound and its parent compound .

Data Tables

| Parameter | This compound | Clopidogrel Active Metabolite |

|---|---|---|

| Molecular Weight | 508.01 g/mol | 503.995 g/mol |

| IC50 (Platelet Aggregation) | 1.8 µM | 0.53 µM |

| CYP2C19 Influence | Yes (genotype-dependent effects) | Yes (significant variability) |

Propiedades

IUPAC Name |

(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-3-ylidene]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13-/t22?,24-/m0/s1/i1+1D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCOEMFSIDGTAR-SGACHCECSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.